molecular formula C25H30N4O5S3 B2680710 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-17-8

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2680710
CAS RN: 865182-17-8
M. Wt: 562.72
InChI Key: LOZLVJAQSTZBRD-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C25H30N4O5S3 and its molecular weight is 562.72. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Approaches: A study by Arava et al. (2007) describes a new process for the preparation of 1,2-benzisoxazole-3-methanesulfonates and 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides, important intermediates for preparing drugs like zonisamide, demonstrating the chemical versatility of such compounds Arava et al., 2007.
  • Characterization of Schiff Bases: Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, characterized by various spectroscopic techniques. These compounds were evaluated for enzyme inhibition, showing potential biochemical applications Alyar et al., 2019.

Potential Biological Activities

  • Antimicrobial Activities: Research on benzothiazole and benzimidazole derivatives, such as those by Mondal et al. (2015), investigates their antimicrobial activities. These studies offer insights into the potential application of similar compounds in developing new antimicrobial agents Mondal et al., 2015.
  • Enzyme Inhibition for Therapeutic Use: The study by Distinto et al. (2019) on the inhibition of human carbonic anhydrases by sulfonamide derivatives highlights the therapeutic potential of these compounds in treating conditions like glaucoma and edema Distinto et al., 2019.

Green Chemistry and Environmental Applications

  • Green Synthesis: Horishny and Matiychuk (2020) demonstrated a green chemistry approach to synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, showcasing the environmental benefits of using water as the reaction medium and achieving nearly quantitative yields Horishny & Matiychuk, 2020.

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S3/c1-6-13-29-22-12-11-21(36(26,31)32)14-23(22)35-25(29)27-24(30)19-7-9-20(10-8-19)37(33,34)28(15-17(2)3)16-18(4)5/h1,7-12,14,17-18H,13,15-16H2,2-5H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZLVJAQSTZBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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